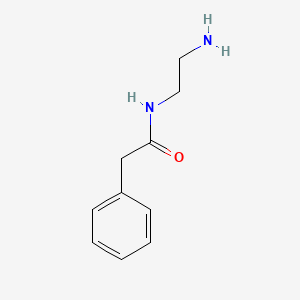

N-(2-aminoethyl)-2-phenylacetamide

Descripción general

Descripción

N-(2-aminoethyl)-2-phenylacetamide is an organic compound that features an amide functional group attached to a phenyl ring and an aminoethyl side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with ethylenediamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. A common method involves the use of coupling reagents such as carbodiimides to activate the carboxylic acid group, followed by the addition of ethylenediamine .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-aminoethyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

While specific information on the applications of "N-(2-aminoethyl)-2-phenylacetamide" is limited, research on related compounds offers insights into its potential uses.

Synthesis and Use as an Intermediate:

- The compound this compound can be used in the synthesis of other molecules . For example, it can be used as a starting material in a reaction with N-(2-benzyloxycarbonylaminoethyl)bromoacetamide .

- It can be used as an intermediate in the synthesis of Mirabegron, a β-3 adrenoceptor agonist used to treat urinary frequency, urinary incontinence, or urgency associated with overactive bladder .

Antimicrobial Applications

- N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide, a related compound, has demonstrated antimicrobial properties.

- Modifications in the chemical structure of similar compounds significantly affect their antimicrobial potency against Gram-positive and Gram-negative bacteria, highlighting the importance of structure-activity relationships in drug design.

Anticonvulsant Activity

- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy .

- In one study, several molecules showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy .

Other potential applications

- 2-Phenethylamines, which share a similar structure, have a wide range of therapeutic targets, including adenosine receptors involved in mediating inflammation and cardiovascular vasodilation .

- Niacinamide, a related compound, displays antimicrobial, antioxidant, and anti-inflammatory activities, with applications in skincare, acne treatment, and skin rejuvenation .

Case Studies of Related Compounds

Anticancer Activity

One study evaluated a related compound's anticancer effects on various cancer cell lines, including melanoma and pancreatic cancer. The lead compound induced apoptosis and autophagy, demonstrating significant tumor growth reduction in vivo.

Antimicrobial Efficacy

Another investigation into the antibacterial properties revealed that modifications in the chemical structure significantly affected the antimicrobial potency against Gram-positive and Gram-negative bacteria, reinforcing the importance of structure-activity relationships in drug design.

Data Table

The table below presents data on the anticonvulsant activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives in rats :

| No. | Oral administration in rats a |

|---|---|

| 0.25 h | |

| 13 | 0/4 |

| 20 | 0/4 |

| 22 | 1/4 |

| Phenytoin b | 1/4 |

Mecanismo De Acción

The mechanism of action of N-(2-aminoethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The aminoethyl side chain can form hydrogen bonds with biological molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and has applications in materials science.

N-(2-aminoethyl)glycine: A backbone for peptide nucleic acids, used in genetic research.

Uniqueness

N-(2-aminoethyl)-2-phenylacetamide is unique due to its specific combination of an amide group, a phenyl ring, and an aminoethyl side chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways .

Actividad Biológica

N-(2-aminoethyl)-2-phenylacetamide, commonly referred to as phenylacetamide, is a compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antibacterial, anti-inflammatory, and potential neuroprotective properties.

Chemical Structure and Synthesis

This compound is characterized by an amide functional group attached to a phenyl ring and an aminoethyl group. The synthesis typically involves the reaction of phenylacetic acid with ethylenediamine, leading to the formation of the amide bond.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound and its derivatives.

Study Findings

- Antibacterial Efficacy : A study reported that derivatives of N-phenylacetamide exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate to high efficacy against these pathogens .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis. Scanning electron microscopy (SEM) studies showed that treated bacterial cells displayed significant morphological changes consistent with membrane damage .

- Comparative Analysis : In a comparative study, the effectiveness of this compound was benchmarked against standard antibiotics. It demonstrated superior activity over some conventional antibiotics, suggesting its potential as a novel therapeutic agent .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 100 | Staphylococcus aureus |

| N-(4-fluoro-phenyl)thiazol-2-yl acetamide | 156.7 | Xanthomonas oryzae |

| Standard Antibiotic (e.g., Penicillin) | 200 | Staphylococcus aureus |

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

- Case Studies : Clinical observations have noted improvements in inflammatory markers in patients treated with formulations containing phenylacetamide derivatives, although more rigorous clinical trials are needed to substantiate these findings .

Neuroprotective Potential

Emerging evidence suggests that this compound may exhibit neuroprotective effects:

- Mechanism of Neuroprotection : The compound has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced apoptosis in animal models .

- Gene Expression Modulation : Studies have indicated that treatment with this compound alters the expression profiles of genes associated with neuroprotection and neuronal survival, suggesting a multifaceted mechanism of action .

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMOHSZCIYGHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.